molecular formula C27H20N2O2S B7713046 (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7713046
M. Wt: 436.5 g/mol
InChI Key: IYKNVELXYUGVDN-XQNSMLJCSA-N
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Description

(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a sulfanyl group, and an oxazol-5-one ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

(4E)-4-[[8-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-17-11-13-22(14-12-17)32-26-21(15-20-10-6-7-18(2)24(20)29-26)16-23-27(30)31-25(28-23)19-8-4-3-5-9-19/h3-16H,1-2H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKNVELXYUGVDN-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC3=C(C=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the quinoline derivative with 4-methylbenzenethiol under basic conditions.

    Formation of the Oxazol-5-one Ring: The final step involves the condensation of the quinoline derivative with an appropriate aldehyde and an isocyanate to form the oxazol-5-one ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines, making it a promising candidate for drug development.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets in cells suggests that it could be developed into a drug for treating various diseases, including infections and cancers.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets in cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer activity could result from the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine share the quinoline core structure but differ in their functional groups and biological activities.

    Oxazol-5-one Derivatives: Compounds like oxazolone and its derivatives have similar ring structures but differ in their side chains and reactivity.

Uniqueness

(4E)-4-({8-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is unique due to its combination of a quinoline core, a sulfanyl group, and an oxazol-5-one ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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